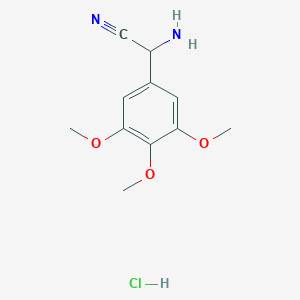
(R)-Phenyl-p-tolylsulfoxid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.
Types of Reactions:
Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.
Major Products:
Oxidation: Phenyl-p-tolyl sulfone.
Reduction: Phenyl-p-tolyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
科学的研究の応用
®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.
類似化合物との比較
(S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.
Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.
Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.
Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.
特性
IUPAC Name |
1-methyl-4-[(R)-phenylsulfinyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQTORHACKHCW-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)


![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)


